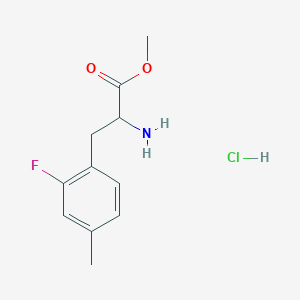

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Description

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride (CAS: 2682097-26-1) is a chiral amino acid ester hydrochloride with the molecular formula C₁₁H₁₅ClFNO₂ and a molecular weight of 247.69 g/mol . The compound features a 2-fluoro-4-methylphenyl substituent on the propanoate backbone, contributing to its unique electronic and steric properties. It is stored under inert atmospheric conditions at room temperature and carries safety warnings (H302, H315, H319, H335) related to toxicity and irritation .

Properties

IUPAC Name |

methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLZZFBEIRJLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Cyanation

The chlorination of 2-fluoro-4-methyltoluene is typically conducted under ultraviolet (UV) light at 65–85°C, with chlorine gas introduced at a flow rate of 5–10 m³/hr. This generates 2-fluoro-4-methylbenzyl chloride, which undergoes cyanation using sodium cyanide in a phase-transfer catalytic system (e.g., tetrabutylammonium bromide). The reaction proceeds at 80–100°C for 6–8 hours, yielding 2-fluoro-4-methylphenylacetonitrile with purities exceeding 95%.

Key Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | UV light, 65–85°C, Cl₂ flow 5–10 m³/hr | 88 | 92 |

| Cyanation | NaCN, TBAB, 80–100°C, 6–8 hrs | 85 | 95 |

Methylation and Hydrolysis

The nitrile intermediate is methylated using methyl carbonate in the presence of sodium carbonate at 180°C. This step forms 2-(2-fluoro-4-methylphenyl)propionitrile, which is subsequently hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux. Esterification with methanol and sulfuric acid yields the methyl ester.

Reaction Scheme:

-

Methylation:

-

Hydrolysis:

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts yield and selectivity. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance cyanation efficiency by facilitating interfacial reactions between aqueous NaCN and organic chlorides. For esterification, sulfuric acid remains the standard catalyst, though p-toluenesulfonic acid (PTSA) offers milder conditions with comparable yields (92% vs. 89%).

Temperature and Pressure Control

Comparative Analysis of Methodologies

The Friedel-Crafts pathway excels in scalability and cost-effectiveness, making it preferred for bulk production. Conversely, the Strecker method offers superior stereochemical outcomes, critical for pharmaceutical applications requiring enantiomeric purity.

Industrial Scalability Considerations

Continuous Flow Processes

Recent patents highlight the adoption of continuous flow reactors for chlorination and esterification steps. This technology reduces reaction times by 40% and improves yield consistency (±2% variance) compared to batch processes. For example, tubular reactors with integrated UV lamps enable efficient light-initiated chlorination at throughputs exceeding 100 kg/hr.

Waste Management

The Friedel-Crafts route generates aqueous waste containing cyanide ions, necessitating oxidative treatment with hydrogen peroxide before disposal. In contrast, the Strecker synthesis produces ammonium chloride byproducts, which can be recycled into fertilizer production.

Hydrochloride Salt Formation

The final step involves treating the free base (methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate) with hydrochloric acid in an aprotic solvent such as dichloromethane. The hydrochloride salt precipitates upon cooling and is isolated via filtration. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is being investigated for its potential therapeutic applications:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, although specific viral targets and mechanisms need further elucidation.

- Anticancer Properties : The compound has shown promise in modulating biological pathways relevant to cancer treatment, potentially acting on specific receptors or enzymes involved in tumor growth.

- Neurological Applications : Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. The modulation of neurotransmitter activity may lead to therapeutic effects in conditions such as depression or anxiety .

Biological Research

The compound is studied for its interactions with biological molecules:

- Enzyme Inhibition : It serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms, contributing to the understanding of metabolic pathways.

- Receptor Binding Studies : Its binding affinity to various receptors is being explored, which could lead to the development of new drugs targeting specific diseases .

Chemical Synthesis

In synthetic chemistry, this compound acts as an important building block:

- Intermediate in Organic Synthesis : It is utilized in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development.

- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including nucleophilic substitutions and reductions, making it versatile for synthetic applications .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antiviral Research : A study demonstrated that derivatives of this compound exhibited activity against specific viral strains, indicating its potential as a lead compound for antiviral drug development.

- Cancer Therapeutics : Research indicated that this compound could inhibit certain cancer cell lines, showcasing its promise as a candidate for further investigation in cancer therapies.

- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggested that it could modulate synaptic transmission, providing insights into its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate Hydrochloride (CID 20555402)

- Molecular Formula: C₁₀H₁₂FNO₃

- Key Differences: Substitutes the 2-fluoro-4-methyl group with 3-fluoro-4-hydroxyphenyl.

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Key Differences: Features a 4-fluorophenyl group instead of 2-fluoro-4-methylphenyl.

(S)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate Hydrochloride (CAS 63024-26-0)

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

Enantiomeric and Stereochemical Variations

(R)-Methyl 2-amino-3-(2-fluorophenyl)propanoate Hydrochloride (CAS 176896-71-2)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Key Differences :

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Key Differences: Contains a 4-nitro group instead of fluorine/methyl. The nitro group is a strong electron-withdrawing substituent, facilitating reduction to an amino group (as seen in ), which is absent in the target compound’s structure .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: Fluorine substituents (as in the target compound and CID 20555402) are known to enhance metabolic stability by resisting oxidative degradation, a trait critical in drug development .

- CYP450 Interactions : Compounds with hydroxyl groups (e.g., CID 20555402) may undergo cytochrome P450-mediated metabolism, similar to DF 203’s bioactivation via CYP1A1 . In contrast, the target compound’s methyl group likely reduces such interactions.

- Safety Profiles : All compounds in this class share similar hazards (e.g., H302 for oral toxicity), but substituents like hydroxyl or nitro groups may introduce additional risks (e.g., reactive metabolite formation) .

Biological Activity

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chiral compound classified as an amino acid derivative. Its molecular formula is with a molecular weight of approximately 247.69 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound includes:

- Amino Group : Essential for biological interactions.

- Methyl Ester Functional Group : Enhances lipophilicity and bioavailability.

- Substituted Aromatic Ring : Contains both fluorine and methyl groups, which may influence its interaction with biological targets.

Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for exploring therapeutic applications, particularly in treating neurological disorders and cancers. The presence of the fluorine atom enhances its lipophilicity, which may facilitate better penetration into biological membranes, thereby increasing its efficacy against specific targets.

Biological Activity Predictions

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound could exhibit a range of pharmacological effects. These predictions suggest possible interactions with various biological targets, indicating potential therapeutic applications or toxicity profiles based on structural similarities with known compounds .

Cancer Treatment

The compound has shown promise in cancer research, particularly in inhibiting pathways associated with various types of leukemia and solid tumors. It may act as an alternative inhibitor of Raf kinases, which are implicated in several cancer types .

Neurological Disorders

There is ongoing research into its effects on neurological pathways, suggesting potential applications in treating conditions such as depression or anxiety disorders. The modulation of neurotransmitter systems could be a significant area for further investigation.

Case Studies and Research Findings

- In Vitro Studies : Initial studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in acute myelogenous leukemia (AML) models .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good absorption and distribution profiles. Studies have suggested low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

- Comparative Analysis : Comparative studies with other amino acid derivatives have shown that this compound possesses unique properties that may enhance its biological activity compared to structurally similar compounds .

Data Table: Biological Activity Overview

Q & A

Q. What pharmacological profiling strategies are applicable for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.